Product packaging for 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine(Cat. No.:)

1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine

Cat. No.: B12635502
M. Wt: 242.12 g/mol
InChI Key: VXRQVBVGACECNA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine is a chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. While a closely related compound, 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine (CAS 1160938-62-4), is explicitly noted for use in medicinal applications , this core structure shares similar potential. The 5-bromopyridinyl moiety is a prominent feature in many pharmacologically active molecules and serves as a key synthetic intermediate. Its bromine atom is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to elaborate the molecular structure and create diverse compound libraries for screening . The integration of the pyrrolidinamine group is particularly significant, as this saturated nitrogen heterocycle is a common scaffold that can influence a molecule's physiochemical properties and its interaction with biological targets. Compounds featuring pyrrolidine and pyridine subunits are frequently explored in drug discovery for their potential bioactivity. As a high-purity synthetic intermediate, this compound provides researchers with a valuable starting point for developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN3 B12635502 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H12BrN3/c10-7-1-2-9(12-5-7)13-4-3-8(11)6-13/h1-2,5,8H,3-4,6,11H2

InChI Key

VXRQVBVGACECNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)Br

Origin of Product

United States

The Chemical and Research Context of 1 5 Bromo 2 Pyridinyl 3 Pyrrolidinamine

The structure of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine is characterized by a pyrrolidine (B122466) ring attached via its nitrogen atom to the second position of a pyridine (B92270) ring. The pyrrolidine ring is further substituted with an amine group at the 3-position, and the pyridine ring bears a bromine atom at the 5-position. The predicted physicochemical properties of this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC9H12BrN3
Molar Mass242.12 g/mol
AppearancePredicted: Solid
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

The two core scaffolds of this compound, halogenated pyridine and substituted pyrrolidine, are of immense importance in modern organic synthesis and drug discovery.

The pyridine ring is a fundamental nitrogen-containing heterocycle found in numerous natural products, including vitamins and alkaloids, as well as a vast array of pharmaceuticals. acs.org It is considered a "privileged scaffold" because its structure is frequently found in biologically active compounds, and it can significantly enhance the water solubility of a molecule. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. Pyridine derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.comnih.gov

Halogenation of the pyridine ring, as seen with the bromo-substituent in the target compound, is a critical strategy in synthetic chemistry. The carbon-halogen bond serves as a versatile "handle" for further molecular elaboration through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows chemists to readily introduce new functional groups and build more complex molecular architectures, which is essential for developing new drug candidates and functional materials. researchgate.net

The pyrrolidine ring is another highly valued scaffold in medicinal chemistry. researchgate.netfrontiersin.org As a saturated, five-membered nitrogen heterocycle, it provides sp³-hybridized, three-dimensional character to a molecule, which is increasingly sought after in drug design to improve target selectivity and physicochemical properties. nih.govnih.gov The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various conformations, enabling it to fit effectively into the binding sites of proteins. nih.govnih.gov This scaffold is present in numerous natural products and at least 37 drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Furthermore, the stereochemistry of substituents on the pyrrolidine ring can drastically influence the biological profile of a compound due to the specific interactions with chiral biological targets like enzymes and receptors. nih.gov

The combination of amine functional groups with heterocyclic frameworks is a cornerstone of modern medicinal chemistry. Heterocyclic amines are a class of compounds that feature prominently in biologically active molecules. frontiersin.org The nitrogen atom, whether in the ring or as a substituent, is often a key pharmacophoric element, participating in essential binding interactions with biological targets.

Synthetic Methodologies for 1 5 Bromo 2 Pyridinyl 3 Pyrrolidinamine

Retrosynthetic Analysis of the Target Compound: Strategic Disconnections

A retrosynthetic analysis of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine suggests two primary disconnection points. The most logical and common disconnection is the C-N bond between the pyridine (B92270) ring and the nitrogen of the pyrrolidine (B122466) ring (Disconnection A). This approach simplifies the synthesis into two key intermediates: a 3-aminopyrrolidine (B1265635) synthon (or its protected equivalent) and a 2-halo-5-bromopyridine derivative.

A second, less common, but viable disconnection could be at the C3-amine bond of the pyrrolidine ring (Disconnection B). This would involve synthesizing a 1-(5-bromo-2-pyridinyl)pyrrolidin-3-one or a related precursor, followed by the introduction of the amino group.

Figure 1: Retrosynthetic Analysis of this compound

This article will primarily focus on the strategies derived from Disconnection A, which represents the more convergent and widely applicable synthetic route.

Classical Synthetic Approaches to Substituted Pyrrolidinamines

The pyrrolidine ring is a prevalent core structure in many biologically active molecules. osaka-u.ac.jpnih.gov Its synthesis and functionalization are well-established areas of organic chemistry.

The introduction of an amino group at the C3 position of the pyrrolidine ring can be achieved through various classical functional group interconversions. The choice of method often depends on the stereochemistry and the nature of the starting material, which is frequently derived from chiral pool sources like amino acids. aalto.fi

Key methods for forming the 3-amino group include:

Reduction of an Azide: A robust method involves the nucleophilic substitution of a suitable leaving group (e.g., mesylate, tosylate) on a 3-hydroxypyrrolidine derivative with sodium azide, followed by reduction of the resulting azido-pyrrolidine.

Reductive Amination: The reductive amination of a pyrrolidin-3-one precursor is a direct method to install the amine functionality.

Curtius, Hofmann, and Schmidt Rearrangements: These rearrangements are powerful for converting a carboxylic acid functional group into a primary amine with the loss of one carbon atom. For instance, a pyrrolidine-3-carboxylic acid derivative can be converted to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate intermediate. Subsequent hydrolysis yields the desired 3-aminopyrrolidine.

Reaction TypePrecursor Functional GroupKey Reagent(s)Intermediate
Nucleophilic Substitution/Reduction Hydroxyl1. MsCl or TsCl, Base 2. NaN₃ 3. H₂, Pd/C or LiAlH₄Alkyl Azide
Reductive Amination KetoneNH₃, NaBH₃CN or H₂, Raney NiImine
Curtius Rearrangement Carboxylic Acid1. SOCl₂ 2. NaN₃ 3. Heat (Δ) 4. H₃O⁺Isocyanate

The construction of the pyrrolidine ring itself can be accomplished through numerous strategies, often tailored to achieve specific substitution patterns and stereocontrol. nih.govdiva-portal.org

Intramolecular Cyclization: This is a common and effective strategy. It typically involves the cyclization of a linear precursor containing an amine and a suitable leaving group at the appropriate positions (e.g., N-alkylation of a 4-halo-1-aminobutane derivative). Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has also been reported as a method to form pyrrolidines. organic-chemistry.org

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene is a powerful method for constructing substituted pyrrolidines, often with excellent stereoselectivity. nih.govacs.org

Ring Contraction of Pyridines: More recent methodologies include the photo-promoted ring contraction of readily available pyridines to afford pyrrolidine derivatives, offering a novel entry to this scaffold. osaka-u.ac.jpnih.gov

From Chiral Precursors: Natural amino acids like proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of chiral pyrrolidine derivatives. nih.gov

StrategyDescriptionKey Features
Intramolecular N-Alkylation Cyclization of an acyclic amine onto an alkyl halide or sulfonate.Reliable, driven by formation of a stable 5-membered ring.
1,3-Dipolar Cycloaddition [3+2] cycloaddition of an azomethine ylide with a dipolarophile.High stereocontrol, convergent. nih.govacs.org
Reductive N-heterocyclization Iridium-catalyzed reaction of diols with primary amines. organic-chemistry.orgForms the C-N bonds and the ring in one step.
Ring Contraction Photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpnih.govUtilizes abundant starting materials.

Strategies for Incorporating the 5-Bromo-2-pyridinyl Moiety

The direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, the regioselectivity of the bromination is highly dependent on the substituents already present on the ring.

For the target molecule, a bromine atom is required at the 5-position. Starting with 2-aminopyridine, electrophilic bromination occurs preferentially at the C5 position due to the activating and directing effects of the amino group. orgsyn.org This reaction is often carried out using bromine in acetic acid. orgsyn.org Alternatively, milder and more selective methods have been developed, such as using N-bromosuccinimide (NBS) in the presence of a sulfonic-acid-functionalized silica (B1680970) catalyst or employing 1-butylpyridinium (B1220074) bromide as a bromine source with hydrogen peroxide as an oxidant. researchgate.net Electrochemical methods have also been explored for the regioselective meta-bromination of pyridine derivatives by using a directing group. acs.org

Table 1: Regioselective Bromination of 2-Aminopyridine

Reagent SystemPosition of BrominationNotesReference
Br₂ in Acetic Acid5-positionClassical method, can lead to dibromination. orgsyn.org
NBS / Sulfonic-acid-functionalized silica5-positionHeterogeneous catalyst, mild conditions. researchgate.net
1-Butylpyridinium bromide / H₂O₂5-position"Green" oxidant system. researchgate.net

The key step in forming the target compound is the creation of the C-N bond between the pyridine C2 position and the pyrrolidine ring nitrogen. This is typically achieved after the 3-amino group on the pyrrolidine is appropriately protected (e.g., as a Boc-carbamate).

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile. fishersci.co.ukwikipedia.org In this case, 3-aminopyrrolidine (as the nucleophile) would react with a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C2 and C4 positions. wikipedia.orgyoutube.com The reaction is often performed at elevated temperatures in a polar aprotic solvent like DMSO or DMF, sometimes with the aid of a non-nucleophilic base.

Metal-Catalyzed Aminations: The Buchwald-Hartwig amination is a powerful, modern alternative for forming aryl-amine bonds. This palladium-catalyzed cross-coupling reaction is highly versatile and often proceeds under milder conditions than SNAr. youtube.com The reaction would couple a protected 3-aminopyrrolidine with 2,5-dibromopyridine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be systematically optimized. Nickel- and copper-catalyzed aminations have also emerged as valuable, lower-cost alternatives to palladium. youtube.com

Table 2: Comparison of C-N Bond Formation Strategies

MethodSubstratesTypical ConditionsAdvantagesDisadvantages
SNAr 3-Aminopyrrolidine (protected) + 2,5-DihalopyridineHigh Temperature, Polar Aprotic Solvent (e.g., DMSO), Base (e.g., K₂CO₃, Et₃N)No metal catalyst needed, simple reagents.Requires activated substrate, harsh conditions, potential side reactions. fishersci.co.uk
Buchwald-Hartwig Amination 3-Aminopyrrolidine (protected) + 2,5-DihalopyridinePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Toluene, 80-110 °CHigh generality, milder conditions, high yields. youtube.comExpensive catalyst and ligands, requires inert atmosphere.

Enantioselective Synthetic Routes to Chiral Pyrrolidinamines

The creation of a single enantiomer of a chiral amine is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. To this end, several strategies have been developed to introduce the desired stereochemistry into the pyrrolidinamine structure.

Biocatalytic Approaches for Stereoselective Pyrrolidine Derivatives

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful tool for the synthesis of chiral amines. Imine reductases (IREDs), in particular, have shown great promise in the asymmetric reduction of prochiral imines to their corresponding chiral amines.

Recent research has focused on engineering IREDs to enhance their activity, stability, and stereoselectivity for a wide range of substrates. bristol.ac.ukmdpi.comresearchgate.netnih.gov Through techniques like structure-guided semi-rational design, scientists have been able to create mutant IREDs with reversed or enhanced enantioselectivity. bristol.ac.ukmdpi.com For instance, the reductive amination of a ketone precursor with an appropriate amine, catalyzed by an engineered IRED, can directly generate a chiral aminopyrrolidine. bristol.ac.uk The reaction typically utilizes a cofactor such as NADPH, which can be regenerated in situ using a glucose dehydrogenase (GDH) system to improve efficiency. bristol.ac.uk

One notable study demonstrated the use of engineered IREDs from Actinoalloteichus hymeniacidonis for the enantio-complementary synthesis of pyrrolidinamines. bristol.ac.ukmdpi.com By targeting specific amino acid residues in the enzyme's active site, variants were created that could produce either the (R)- or (S)-enantiomer of the desired product with high enantiomeric excess (ee). bristol.ac.uk This approach was successfully applied to the synthesis of a key intermediate for the drug Leniolisib, highlighting the industrial potential of this methodology. bristol.ac.uk

Table 1: Examples of Imine Reductase (IRED) Catalyzed Synthesis of Chiral Pyrrolidinamines This table is interactive. You can sort and filter the data.

Entry IRED Variant Substrate(s) Amine Donor Reaction Conditions Product Configuration Conversion (%) ee (%) Reference
1 S241L/F260N N-Boc-piperidone Benzylamine pH 7.0, 30°C, 20% DMSO, GDH for NADPH regeneration R 81 >99 bristol.ac.uk
2 I149D/W234I N-Boc-piperidone Methylamine pH 7.0, 30°C, 20% DMSO, GDH for NADPH regeneration S 99 >99 bristol.ac.uk
3 I149D/W234I N-Boc-piperidone Cyclopropanamine pH 7.0, 30°C, 20% DMSO, GDH for NADPH regeneration S 99 >99 bristol.ac.uk

Asymmetric Organocatalysis and Chiral Metal-Catalyzed Reactions for Pyrrolidine Scaffolds

In addition to biocatalysis, asymmetric organocatalysis and chiral metal-catalyzed reactions offer robust platforms for the enantioselective synthesis of pyrrolidine scaffolds. researchgate.netwikipedia.org These methods often involve the use of small organic molecules or metal complexes with chiral ligands to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the amine functionality.

Organocatalysis has seen significant advancements, with proline and its derivatives being prominent catalysts for various asymmetric transformations. wikipedia.org For instance, organocatalytic Michael additions of aldehydes to nitroolefins can be employed to construct chiral γ-nitroaldehydes, which are versatile precursors to 3-aminopyrrolidines. The diastereoselectivity and enantioselectivity of these reactions are highly dependent on the catalyst structure, solvent, and reaction temperature.

Palladium-catalyzed reactions, such as the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, provide a direct route to chiral pyrrolidines. researchgate.net The choice of the chiral phosphoramidite (B1245037) ligand is crucial in controlling the regio-, diastereo-, and enantioselectivity of the cycloaddition. researchgate.net Similarly, iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition offers a pathway to highly substituted pyrrolidines.

Table 2: Examples of Asymmetric Organocatalysis and Metal-Catalysis for Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Entry Catalytic System Reactant 1 Reactant 2 Reaction Type Yield (%) Diastereoselectivity ee (%) Reference
1 Pd(TFA)2, (S,S)-L12 (phosphoramidite) Trimethylenemethane precursor N-Boc-imine [3+2] Cycloaddition 95 >20:1 96 researchgate.net
2 PPh3 Aryl-substituted imine Methyl vinyl ketone aza-Baylis-Hillman/Michael 95 88:12 - mdpi.com

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

The successful laboratory-scale synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. The key bond formation in this target molecule is the C-N bond between the pyridine ring and the pyrrolidine nitrogen. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Optimization of an SNAr reaction between a 2,5-dihalopyridine and a 3-aminopyrrolidine derivative would involve a systematic study of several parameters:

Base: The choice and stoichiometry of the base are critical. Both inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., triethylamine, diisopropylethylamine) can be screened. The strength and solubility of the base can significantly influence the reaction rate and the formation of side products.

Solvent: The polarity and boiling point of the solvent play a crucial role. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for SNAr reactions as they can solvate the charged intermediates.

Temperature: The reaction temperature directly affects the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to decomposition of reactants or products. An optimal temperature must be found to balance reaction time and yield.

Concentration: The concentration of the reactants can impact the reaction kinetics and the ease of product isolation.

For a Buchwald-Hartwig amination, the optimization would focus on the following components: bristol.ac.uk

Palladium Precatalyst: Different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and pre-catalysts can exhibit varying activities.

Ligand: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. A wide array of ligands with different steric and electronic properties (e.g., XPhos, RuPhos, BINAP) would be screened to find the one that provides the highest yield and selectivity. mdpi.com

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically employed.

Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are generally used to prevent catalyst deactivation.

A Design of Experiments (DoE) approach can be a powerful tool to efficiently explore the effects of these multiple variables and their interactions, leading to the identification of the optimal reaction conditions for the synthesis of this compound with high yield and purity. bristol.ac.uk

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and neighboring protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Pyridine-H37.5 - 7.7140 - 142
Pyridine-H47.8 - 8.0150 - 152
Pyridine-H68.2 - 8.4115 - 117
Pyrrolidine-CH (C3)3.5 - 3.850 - 55
Pyrrolidine-CH₂ (C2)3.2 - 3.655 - 60
Pyrrolidine-CH₂ (C4)2.0 - 2.430 - 35
Pyrrolidine-CH₂ (C5)3.0 - 3.445 - 50
NH₂1.5 - 2.5 (broad)-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would likely induce fragmentation, providing valuable structural information. Expected fragmentation pathways could include the loss of the pyrrolidinamine side chain or cleavage of the pyrrolidine ring.

Table 2: Anticipated Mass Spectrometry Data for this compound

Analysis Type Expected Observation
Molecular FormulaC₉H₁₂BrN₃
Molecular Weight241.02 g/mol (for ⁷⁹Br) and 243.02 g/mol (for ⁸¹Br)
Isotopic PatternPresence of M+ and M+2 peaks in ~1:1 ratio
Key FragmentationCleavage of the C-N bond between the pyridine and pyrrolidine rings

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed above 3000 cm⁻¹, while those for the aliphatic pyrrolidine ring would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N, C=C Stretch (Pyridine)1400 - 1600
C-N Stretch1000 - 1250
C-Br Stretch500 - 600

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the pyridine and pyrrolidine rings. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding involving the amine group. No published crystallographic data for this specific compound has been found.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination (e.g., Chiral HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a compound and for separating stereoisomers. Thin-layer chromatography (TLC) would be used as a rapid, qualitative method to monitor the progress of a synthesis and to get a preliminary indication of purity.

High-performance liquid chromatography (HPLC) would provide a quantitative measure of purity. Since the compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), would be the method of choice to separate these enantiomers and determine the enantiomeric excess (ee) of a chiral sample. The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Application Typical Parameters
Thin-Layer Chromatography (TLC)Purity assessment, reaction monitoringSilica (B1680970) gel plate, mobile phase (e.g., ethyl acetate/hexane)
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysisC18 column, mobile phase (e.g., acetonitrile (B52724)/water with additives)
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Enantiomer separation, enantiomeric excess determinationChiral stationary phase (e.g., polysaccharide-based), mobile phase (e.g., hexane/isopropanol)

Computational Chemistry and Theoretical Investigations of 1 5 Bromo 2 Pyridinyl 3 Pyrrolidinamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Typically, calculations would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(2d,2p) to accurately model the molecule's geometry and electronic properties. nih.govbeilstein-journals.org Such studies would yield crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO gap was 1.6731 eV, indicating its relative reactivity. nih.gov Similar calculations for 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine would allow for predictions of its reactivity profile.

Furthermore, DFT can predict various spectroscopic properties. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental spectra. For example, theoretical calculations have been successfully used to corroborate the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculable by DFT

ParameterSignificanceExample from Related Compounds
HOMO Energy Indicates electron-donating ability-4.0238 eV for a bromo-imidazo-pyridine derivative nih.gov
LUMO Energy Indicates electron-accepting ability-2.3507 eV for a bromo-imidazo-pyridine derivative nih.gov
HOMO-LUMO Gap Relates to chemical reactivity and stability1.6731 eV for a bromo-imidazo-pyridine derivative nih.gov
Dipole Moment Indicates the overall polarity of the moleculeCalculated for various pyrrolidinone derivatives arabjchem.org
Mulliken Charges Describes the electron distribution on each atomUsed to identify electrophilic centers in pyridines
Vibrational Frequencies Predicts IR and Raman spectra for structural confirmationCalculated for various pyridine (B92270) derivatives

Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

A thorough conformational analysis of this compound would involve systematically rotating the single bonds, particularly the C-N bond connecting the pyridine and pyrrolidine (B122466) rings, to identify the most stable, low-energy conformations. This can be achieved through DFT calculations, as demonstrated in studies of substituted pyrrolidinones where different tautomeric forms and their relative stabilities were investigated. arabjchem.orgbeilstein-journals.org

Molecular dynamics simulations would provide a dynamic picture of the compound's behavior over time, considering solvent effects and temperature. MD simulations on related systems, such as pyrrolo[2,3-d]pyrimidin-4-amine derivatives, have been used to study their binding interactions with biological targets. nih.gov An MD simulation of this compound, likely using a force field like AMBER or CHARMM, would reveal the accessible conformational space, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules. This information is critical for understanding its pharmacokinetic properties and how it might interact with a biological receptor.

Table 2: Key Outputs from Conformational Analysis and Molecular Dynamics Simulations

Analysis TypeInformation GainedRelevance
Conformational Search Identification of low-energy conformers and rotational barriers.Understanding the predominant shapes of the molecule in solution.
Molecular Dynamics Trajectory of atomic positions over time, flexibility of different parts of the molecule.Assessing the dynamic nature of the molecule and its interactions.
RMSD/RMSF Root Mean Square Deviation and Fluctuation, measures of structural stability.Identifying rigid and flexible regions of the molecule.
Hydrogen Bond Analysis Presence and lifetime of intramolecular and intermolecular hydrogen bonds.Key for understanding solubility and binding to target proteins.

Theoretical Studies on Reaction Pathways and Transition States Involving Pyridine and Pyrrolidine Moieties

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. The synthesis of this compound would likely involve the coupling of a bromopyridine derivative with a pyrrolidinamine.

Theoretical studies on similar reactions, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, have utilized DFT to map out the potential energy surface of the reaction. beilstein-journals.org These studies calculate the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. For the formation of this compound, a plausible pathway would be a nucleophilic aromatic substitution (SNAr) reaction. DFT calculations could model the addition-elimination mechanism, identifying the transition state for the formation of the Meisenheimer complex and the subsequent departure of the bromide leaving group.

Such a study would provide critical information on the reaction kinetics and thermodynamics, helping to optimize reaction conditions. For example, calculations could explore the effect of different solvents or bases on the activation energy of the rate-determining step.

Computational Approaches for Rational Design and Stereochemical Control in Related Amine Systems

The principles of computational chemistry are increasingly applied in the rational design of new molecules with desired properties, particularly in the field of medicinal chemistry. For amine-containing compounds like this compound, computational methods can guide the design of derivatives with improved activity, selectivity, or pharmacokinetic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolidine derivatives to understand the relationship between their structure and biological activity. researchgate.net These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, computational methods are crucial for achieving stereochemical control in the synthesis of chiral amines. For instance, in the enzymatic synthesis of chiral amines, computational design using tools like Rosetta has been employed to re-engineer enzymes for improved stereoselectivity. beilstein-journals.org By modeling the interaction of a substrate within the enzyme's active site, specific mutations can be identified that favor the formation of one enantiomer over the other. While this example pertains to enzymatic synthesis, similar principles of understanding and manipulating non-covalent interactions through computational modeling are applicable to asymmetric catalysis in general.

Exploration of Academic Applications and Research Utility of 1 5 Bromo 2 Pyridinyl 3 Pyrrolidinamine Scaffolds

Development and Application as Chemical Probes for Investigating Biological Mechanisms in in vitro Systems

The inherent structural features of the 1-(5-bromo-2-pyridinyl)-3-pyrrolidinamine scaffold make it a valuable starting point for the design of chemical probes. These tools are essential for the in vitro exploration and elucidation of complex biological pathways. While specific research detailing the use of this compound itself as a chemical probe is not extensively documented, its derivatives are frequently developed to probe the function of specific proteins. For instance, the development of selective antagonists for receptors like the histamine (B1213489) H3 receptor allows researchers to investigate the receptor's role in cellular signaling cascades, such as cAMP accumulation assays, in a controlled in vitro environment. mdpi.com The synthesis of libraries based on the pyrrolidine (B122466) core enables the systematic probing of enzyme and receptor binding pockets, helping to map out the steric and electronic requirements for molecular recognition and function. nih.gov

Scaffold for Structure-Activity Relationship Studies in in vitro Biological Assays

The this compound framework is extensively utilized in structure-activity relationship (SAR) studies. These investigations are critical for optimizing the potency, selectivity, and other pharmacological properties of lead compounds by systematically modifying their chemical structure and assessing the impact on their biological activity in in vitro assays.

Enzyme Target Binding and Inhibition Studies (in vitro only, e.g., LSD1, FGFR, PTP4A3)

While the pyrrolidine scaffold is a common feature in inhibitors of various enzymes, literature specifically detailing the evaluation of this compound derivatives against Lysine-Specific Demethylase 1 (LSD1), Fibroblast Growth Factor Receptor (FGFR), or Protein Tyrosine Phosphatase 4A3 (PTP4A3) is limited. However, the principles of using such scaffolds in enzyme inhibition studies are well-established. For example, SAR studies on different scaffolds, such as indolin-5-yl-cyclopropanamine derivatives for LSD1, have demonstrated that incorporating privileged structures can lead to potent and selective inhibitors. nih.gov A representative compound from this separate class, 7e , showed an IC₅₀ value of 24.43 nM against LSD1 and high selectivity over related enzymes. nih.gov This highlights a common research strategy where a core scaffold, like pyridinyl-pyrrolidinamine, could be systematically modified—for instance, by altering substituents on the pyridine (B92270) ring or the pyrrolidine nitrogen—to probe the binding site of enzymes like LSD1, FGFR, or PTP4A3 and develop selective inhibitors.

Receptor Ligand Binding Investigations (in vitro only, e.g., Histamine-3 Receptor)

The pyridinyl-pyrrolidinamine scaffold has proven particularly fruitful in the development of ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. mdpi.com In vitro radioligand binding assays are commonly used to determine the affinity of newly synthesized compounds for the receptor. SAR studies have revealed key structural features that govern binding affinity.

Research has shown that the pyrrolidine ring is a key component for H3R antagonism. nih.gov The substitution pattern on both the pyrrolidine and the aromatic ring system significantly influences binding affinity (Kᵢ). For example, studies on a library of pyrrolidine-containing compounds revealed that modifications to the basic nitrogen of the pyrrolidine and the nature of the aromatic system are critical for potent H3R antagonism. nih.gov A series of alkylpiperidine derivatives, which share structural similarities with the pyrrolidine core, also demonstrated high affinity for the human H3R, with pKᵢ values ranging from 8.35 to 8.56. nih.gov In another study, piperazine (B1678402) derivatives based on a similar design principle showed moderate H3R affinity, with the most active compound exhibiting a Kᵢ of 518 nM. nih.gov These findings underscore the utility of the core scaffold in systematically exploring the chemical space around the H3 receptor to identify potent and selective ligands. nih.govnih.gov

Table 1: In Vitro Binding Affinities of Representative Pyrrolidine-Based Compounds at the Human H₃ Receptor

Compound Scaffold Modification Assay Method Binding Affinity (Kᵢ) Reference
Phenyl-propoxy-piperidine Chalcone derivative (AR71) Radioligand Binding Assay 24 nM mdpi.com
Phenylpiperazine m-methoxyphenyl derivative (Compound 17) Radioligand Binding Assay 518 nM nih.gov
Phenylpiperazine p-nitrophenyl derivative Radioligand Binding Assay Moderate Affinity nih.gov
Pyrrolo[2,3-d]pyrimidine Bipiperidine warhead, naphthyl moiety Radioligand Displacement Assay pKᵢ = 6.90 nih.gov

Mechanistic Investigations of Antimicrobial Activity in Cellular Models (in vitro only, e.g., Efflux Pump Inhibition)

The rise of antimicrobial resistance has spurred research into agents that can restore the efficacy of existing antibiotics. One major mechanism of resistance in Gram-negative bacteria is the overexpression of multidrug resistance (MDR) efflux pumps, which expel antibiotics from the cell. mdpi.com The this compound scaffold is related to several classes of efflux pump inhibitors (EPIs).

EPIs function by blocking these pumps, thereby increasing the intracellular concentration of antibiotics to effective levels. mdpi.com While this specific compound is not a primary example, structurally related molecules like arylpiperazines and peptidomimetics such as phenylalanyl arginyl β-naphthylamide (PAβN) have been extensively studied. nih.govfrontiersin.org SAR studies on these related scaffolds have identified key requirements for activity. For instance, in pyridylpiperazine EPIs, the nature of the aromatic ring and its substituents are crucial for potency. mdpi.com Similarly, studies on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib—an enzyme conferring antibiotic resistance—demonstrated that specific substitutions on the pyrrolidine scaffold are essential for inhibitory activity. nih.gov

These findings suggest that the this compound scaffold possesses the necessary features for development as an EPI. The pyridinyl group can engage in aromatic stacking interactions within the pump protein, while the pyrrolidinamine portion can be modified to optimize binding and physicochemical properties. In vitro assays, such as checkerboard assays to determine synergy with antibiotics or ethidium (B1194527) bromide accumulation assays in bacterial cells, are standard methods to evaluate the efficacy of such compounds. nih.govresearchgate.net

Utility as a Versatile Building Block in Advanced Organic Synthesis Research

Beyond its direct applications in generating biologically active molecules, the this compound compound is a valuable heterocyclic building block for organic synthesis. tcichemicals.com Its functional groups—the bromo substituent on the pyridine ring and the secondary amine within the pyrrolidine ring—offer reactive sites for a variety of chemical transformations.

Construction of Novel Heterocyclic and Polycyclic Architectures

The chemical functionalities of this compound make it an ideal starting material for constructing more complex molecular architectures. The bromine atom on the electron-deficient pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

Furthermore, the pyrrolidine core itself is a foundational element for building fused heterocyclic systems. For example, pyrrole-based building blocks can be used to synthesize indolizines and pyrrolo[1,2-a]pyrazines through cyclization reactions. nih.gov Synthetic strategies such as [3+2] cycloadditions using glycine-based precursors can yield complex pyrrolidine-containing polycyclic compounds. mdpi.com The amino group on the pyrrolidine ring of the title compound can act as a nucleophile or be transformed to participate in cascade reactions, leading to the formation of fused ring systems. This versatility enables chemists to access novel chemical space and generate libraries of structurally diverse compounds for further biological evaluation. researchgate.netnih.gov

Derivatization for the Generation of Diverse Chemical Libraries for Screening

The structural framework of this compound presents a versatile and strategically important scaffold for the generation of diverse chemical libraries aimed at high-throughput screening and drug discovery. The key to its utility lies in the presence of two distinct and readily modifiable functional groups: the secondary amine on the pyrrolidine ring and the bromine atom on the pyridine ring. These sites offer orthogonal handles for chemical derivatization, allowing for the systematic and combinatorial introduction of a wide array of chemical functionalities. This approach enables the exploration of vast chemical space to identify molecules with desired biological activities.

The generation of chemical libraries from this scaffold typically involves parallel synthesis techniques where a common core, this compound, is reacted with a diverse set of building blocks. This strategy allows for the rapid production of a large number of structurally related compounds, which can then be screened against various biological targets.

A primary point of diversification is the secondary amine of the pyrrolidine ring. This nucleophilic group can readily participate in a variety of well-established chemical transformations to introduce new substituents. Common derivatization strategies at this position include, but are not limited to, acylation reactions with a diverse panel of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a library of amides. Another prevalent method is the reaction with a wide range of isocyanates or isothiocyanates to generate libraries of ureas and thioureas, respectively. These reactions are generally high-yielding and tolerant of a broad spectrum of functional groups, making them ideal for combinatorial chemistry.

The second major site for diversification is the 5-bromo-pyridinyl moiety. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgnih.govlibretexts.orgharvard.edu This powerful carbon-carbon bond-forming reaction allows for the introduction of a vast array of aryl, heteroaryl, and vinyl groups by coupling the bromo-pyridinyl scaffold with a corresponding boronic acid or boronate ester. The commercial availability of a large and diverse collection of boronic acids makes this an exceptionally effective strategy for generating extensive chemical libraries with varied electronic and steric properties at this position.

By combining these derivatization strategies, a highly diverse library of compounds can be efficiently synthesized. For instance, a matrix-based combinatorial approach can be employed where a set of acylating agents is reacted with the core scaffold, and the resulting amide library is then subjected to a variety of Suzuki coupling partners. This two-dimensional diversification approach can rapidly generate an extensive collection of unique chemical entities for biological screening.

The following tables illustrate the potential for generating diverse chemical libraries by showcasing representative building blocks that can be utilized in the derivatization of the this compound scaffold.

Table 1: Representative Building Blocks for Derivatization of the Pyrrolidinamine Moiety

Reaction TypeReagent ClassExample Building BlocksResulting Functional Group
AcylationCarboxylic Acids / Acid ChloridesAcetic acid, Benzoic acid, Cyclohexanecarboxylic acid, 2-Thiophenecarbonyl chloride, 4-Methoxybenzoyl chlorideAmide
Urea FormationIsocyanatesPhenyl isocyanate, Ethyl isocyanate, 4-Chlorophenyl isocyanate, Cyclohexyl isocyanate, Naphthyl isocyanateUrea
Thiourea FormationIsothiocyanatesAllyl isothiocyanate, Methyl isothiocyanate, Benzoyl isothiocyanate, 4-Fluorophenyl isothiocyanateThiourea
Reductive AminationAldehydes / KetonesBenzaldehyde, Acetone, Cyclohexanone, Pyridine-4-carboxaldehydeSubstituted Amine
SulfonylationSulfonyl ChloridesMethanesulfonyl chloride, p-Toluenesulfonyl chloride, Dansyl chlorideSulfonamide

Table 2: Representative Boronic Acids for Suzuki-Miyaura Cross-Coupling

Boronic Acid / Ester ClassExample Building Blocks
Arylboronic AcidsPhenylboronic acid, 4-Methylphenylboronic acid, 3-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid, Naphthalene-1-boronic acid
Heteroarylboronic AcidsPyridine-3-boronic acid, Thiophene-2-boronic acid, Furan-2-boronic acid, Quinoline-8-boronic acid, Pyrazole-4-boronic acid
Vinylboronic Acids / EstersVinylboronic acid pinacol (B44631) ester, Styrylboronic acid
Alkylboronic Acids / EstersMethylboronic acid, Cyclopropylboronic acid pinacol ester

The systematic combination of reagents from these and other classes allows for the creation of large, focused, or diverse libraries of compounds based on the this compound scaffold. These libraries are invaluable tools in the initial stages of drug discovery for identifying hit compounds that can be further optimized into lead candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.